

# "Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate" CAS number and structure

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## Compound of Interest

Compound Name: *Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate*

Cat. No.: B1315774

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## In-depth Technical Guide: Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

## Core Compound Overview

Chemical Name: **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** CAS Number: 97986-34-0[1][2] Molecular Formula: C<sub>12</sub>H<sub>16</sub>O<sub>4</sub>S[1] Molecular Weight: 256.32 g/mol

Structure:

Synonyms:

- Tetrahydro-2H-pyran-4-yl tosylate
- Oxan-4-yl 4-methylbenzenesulfonate

**Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** is a versatile bifunctional molecule utilized as a key intermediate in organic synthesis. Its structure incorporates a stable tetrahydropyran ring and a p-toluenesulfonate (tosylate) group. The tosylate moiety is an

excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. This reactivity is frequently exploited in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The tetrahydropyran ring system is a common scaffold in many biologically active compounds, and this reagent provides a convenient means for its incorporation.

## Physicochemical and Spectroscopic Data

A summary of the available physical and spectroscopic data for **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** is presented below.

Property	Value
Physical State	Solid
Boiling Point	398.4 ± 35.0 °C (Predicted) <a href="#">[3]</a>
Storage Condition	2-8°C for long-term storage <a href="#">[1]</a> <a href="#">[3]</a>

### Spectroscopic Data:

While specific spectral data is not readily available in the public domain, typical spectroscopic features can be predicted based on the structure:

- $^1\text{H}$  NMR: Protons on the tetrahydropyran ring would appear as complex multiplets in the aliphatic region. The protons adjacent to the oxygen atoms would be shifted downfield. The aromatic protons of the tosyl group would appear in the aromatic region, and the methyl protons of the tosyl group would be a singlet in the aliphatic region.
- $^{13}\text{C}$  NMR: The spectrum would show signals for the carbons of the tetrahydropyran ring, with those adjacent to the oxygen being deshielded. Aromatic carbons of the tosylate and the methyl carbon would also be present.
- IR Spectroscopy: Characteristic absorption bands would be observed for the sulfonate ester group (S=O stretching), C-O stretching of the ether and ester, and aromatic C-H and C=C stretching.

## Experimental Protocols

### Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

A general and widely applicable method for the synthesis of tosylates from alcohols is the reaction with p-toluenesulfonyl chloride in the presence of a base. The following is a representative experimental protocol for the synthesis of **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** from tetrahydro-2H-pyran-4-ol.

#### Materials:

- Tetrahydro-2H-pyran-4-ol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (or another suitable base like triethylamine)
- Dichloromethane (DCM) or another suitable aprotic solvent
- Hydrochloric acid (HCl), 1M solution
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

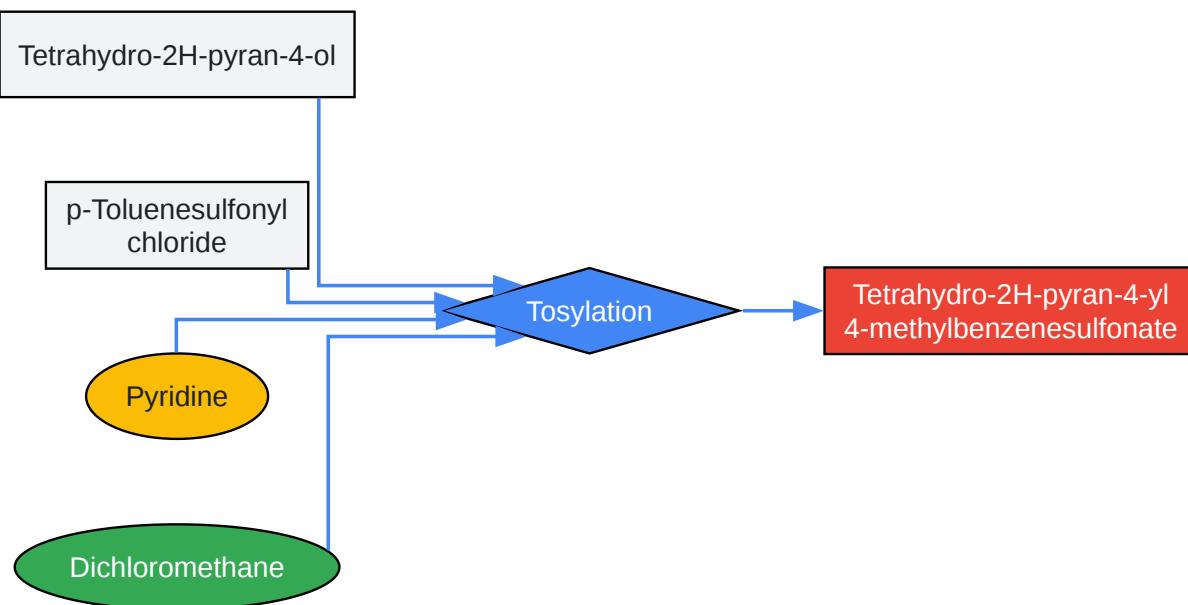
#### Procedure:

- In a clean, dry round-bottom flask, dissolve tetrahydro-2H-pyran-4-ol (1.0 equivalent) in anhydrous dichloromethane.
- Cool the solution in an ice bath and add pyridine (1.2 equivalents) with stirring.
- To this cooled solution, add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains low.
- After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Continue stirring for several hours or until the reaction is complete (monitor by TLC).
- Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
- Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or column chromatography on silica gel.

## Logical and Experimental Workflows

### Synthesis of Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate

The synthesis of the title compound is a straightforward esterification reaction. The logical workflow involves the activation of the hydroxyl group of tetrahydro-2H-pyran-4-ol by converting it into a tosylate, which is a much better leaving group.



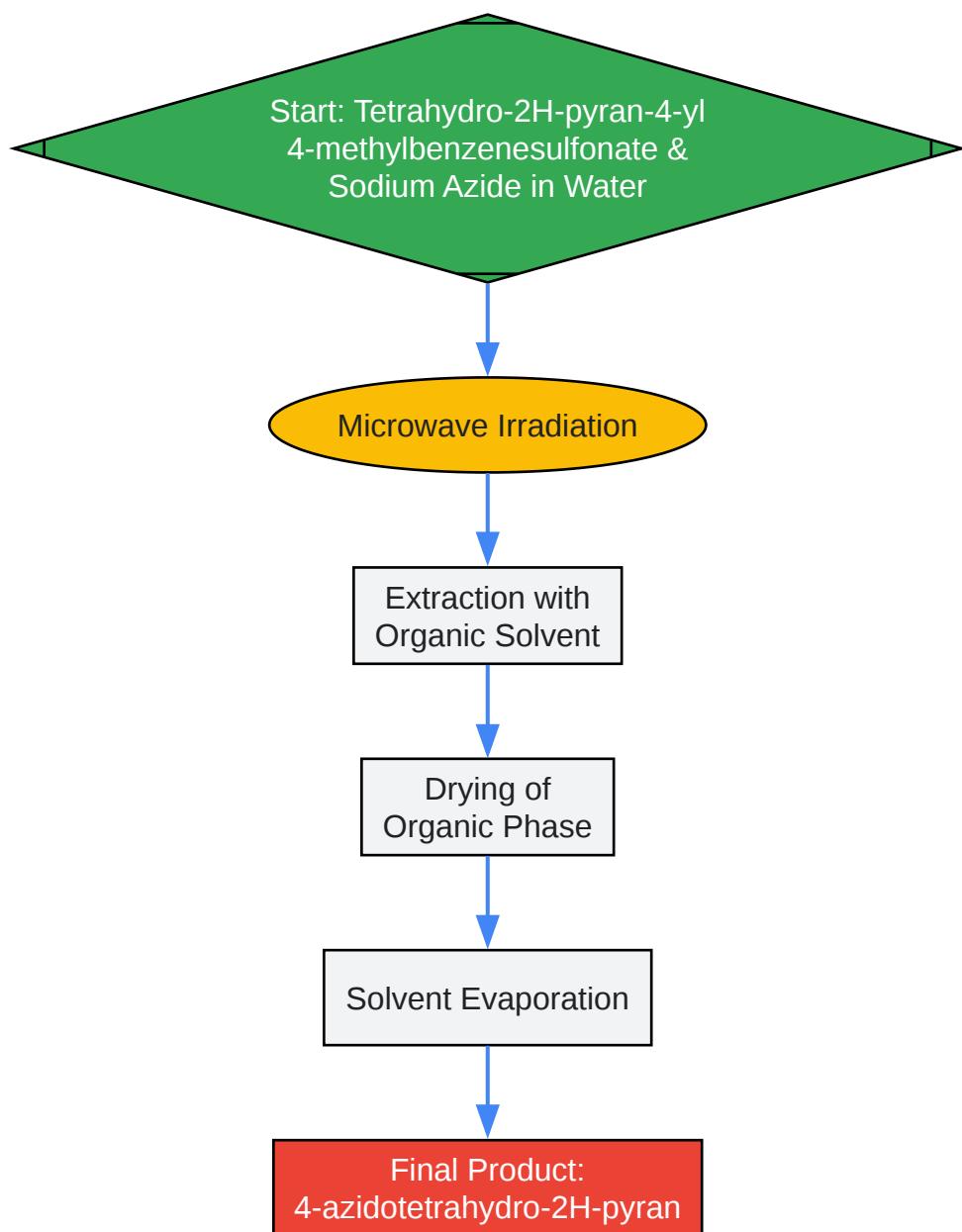
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Caption: Synthesis of **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate**.

## Nucleophilic Substitution Reaction: Synthesis of 4-azidotetrahydro-2H-pyran

A common application of **Tetrahydro-2H-pyran-4-yl 4-methylbenzenesulfonate** is in nucleophilic substitution reactions. A representative example is the reaction with sodium azide to introduce an azide functional group. A microwave-assisted method in an aqueous medium offers a green and efficient approach.[4]

Experimental Workflow:



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Caption: Workflow for the synthesis of 4-azidotetrahydro-2H-pyran.

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## References

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